molecular formula C12H13F2NO B13487633 3-(3,3-difluorocyclobutyl)-N-methylbenzamide

3-(3,3-difluorocyclobutyl)-N-methylbenzamide

Cat. No.: B13487633
M. Wt: 225.23 g/mol
InChI Key: XAERNJOKYZXHNW-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide is a chemical compound that features a cyclobutyl ring substituted with two fluorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-N-methylbenzamide typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclobutyl ring or the benzamide group.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can enhance the compound’s binding affinity to certain proteins or enzymes. The benzamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide is unique due to the presence of both the difluorocyclobutyl ring and the benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-N-methylbenzamide

InChI

InChI=1S/C12H13F2NO/c1-15-11(16)9-4-2-3-8(5-9)10-6-12(13,14)7-10/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

XAERNJOKYZXHNW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2CC(C2)(F)F

Origin of Product

United States

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